3-Bromo-5-chloro-1H-indazole
Overview
Description
3-Bromo-5-chloro-1H-indazole is a compound used mainly as a raw material in chemical synthesis for the preparation of other compounds . Its derivative 5-Bromo-1H-indazole-3-carboxylic acid ethyl ester can be used as a protein kinase inhibitor, which can be used for the treatment and prevention of diseases .
Synthesis Analysis
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry . Numerous methods have been developed to construct these heterocycles with better biological activities .Molecular Structure Analysis
The molecular formula of 3-Bromo-5-chloro-1H-indazole is C7H4BrClN2 . The InChI code is 1S/C7H4BrClN2/c8-7-5-3-4 (9)1-2-6 (5)10-11-7/h1-3H, (H,10,11) . The molecular weight is 231.48 g/mol .Chemical Reactions Analysis
Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules .Physical And Chemical Properties Analysis
The physical form of 3-Bromo-5-chloro-1H-indazole is solid . The melting point is between 233 - 235 degrees Celsius .Scientific Research Applications
Chemical Synthesis and Reactivity
- 3-Bromo-5-chloro-1H-indazole derivatives have been explored for their reactivity in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions. These methods are significant for synthesizing functionalized indoles and indazoles, which have potential applications as 5-HT receptor ligands (Witulski et al., 2005).
Crystallography and Molecular Structure
- Studies on the crystal structure of 3-chloro-1H-indazole-based molecules have provided insights into their molecular conformation and interactions. These insights are crucial for understanding the physical and chemical properties of these compounds (Chicha et al., 2014).
Synthetic Methodologies
- 3-Bromo-5-chloro-1H-indazole compounds have been synthesized and characterized using various spectroscopic methods, highlighting the importance of these compounds in the development of new synthetic methodologies (Anuradha et al., 2014).
Biochemical Applications
- Research has investigated the inhibition effects of indazoles, including 3-Bromo-5-chloro-1H-indazole derivatives, on lactoperoxidase (LPO), an enzyme with antimicrobial properties. Understanding the inhibitory effects of these compounds on LPO can have implications in various industries, from cosmetics to agriculture (Köksal & Alım, 2018).
Pharmaceutical Research
- 3-Bromo-5-chloro-1H-indazole derivatives have been explored for their potential in pharmaceutical research, particularly as inhibitors of bromodomain-containing protein 4 (BRD4), a target for cancer therapy. These studies contribute to the development of new therapeutic agents (Yoo et al., 2018).
Catalysis and Polymerization
- These compounds have been utilized in palladium(II) complexes as catalysts for ethylene polymerization and in C–C coupling reactions, demonstrating their versatility in catalytic processes (Hurtado et al., 2010).
Safety And Hazards
properties
IUPAC Name |
3-bromo-5-chloro-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-7-5-3-4(9)1-2-6(5)10-11-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZOMWYZWTZTEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646256 | |
Record name | 3-Bromo-5-chloro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloro-1H-indazole | |
CAS RN |
885521-43-7 | |
Record name | 3-Bromo-5-chloro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-5-chloro-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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